propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene-derived compound featuring a 4-oxo-4H-chromen core substituted at positions 3, 7, and 6. Key structural attributes include:
- Position 8: A (4-ethylpiperazin-1-yl)methyl group, introducing a tertiary amine with a piperazine ring.
- Position 3: A propyl benzoate ester, influencing lipophilicity and metabolic stability.
This compound is hypothesized to exhibit bioactivity related to kinase inhibition or antioxidant effects due to its chromene scaffold and substituent chemistry.
Properties
IUPAC Name |
propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-3-15-32-26(31)18-5-7-19(8-6-18)34-23-17-33-25-20(24(23)30)9-10-22(29)21(25)16-28-13-11-27(4-2)12-14-28/h5-10,17,29H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYDWUWDDQMZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process. One common method includes the reductive amination of 7-hydroxy-4-oxochromen-3-yl derivatives with 4-ethylpiperazine. The reaction is usually carried out in methanol using sodium cyanoborohydride as the reducing agent . The final step involves the esterification of the resulting compound with propyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of chromen-2-one derivatives with a ketone group.
Reduction: Formation of chromen-2-one derivatives with a hydroxyl group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one moiety can inhibit enzymes involved in oxidative stress. These interactions lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: Propyl 4-({8-[(Dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
The closest analog, propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 847366-06-7), shares the chromene core and propyl benzoate ester but differs in the substituent at position 8 .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Ethylpiperazinyl) | Analog (Dimethylamino) |
|---|---|---|
| Molecular Formula | C₂₆H₃₁N₃O₆ | C₂₂H₂₃NO₆ |
| Molecular Weight (g/mol) | ~497.55 | 397.43 |
| Substituent at Position 8 | (4-Ethylpiperazin-1-yl)methyl | (Dimethylamino)methyl |
| Polarity | Higher (piperazine increases basicity) | Moderate |
| Estimated logP | ~2.1 | ~3.0 |
| Solubility (aqueous) | Improved due to piperazine | Reduced (lipophilic) |
Key Differences :
The dimethylamino analog lacks the piperazine ring, reducing steric hindrance and basicity.
Biological Implications: The ethylpiperazinyl group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), common in antipsychotics or antihistamines. The dimethylamino variant’s simpler structure may favor membrane permeability but limit target specificity.
Metabolic Stability: The piperazine ring in the target compound could slow hepatic metabolism due to steric protection of the amine, whereas the dimethylamino group may undergo faster N-demethylation .
Comparison with Other Chromene Derivatives
- Isoxazole-containing derivatives (e.g., compounds 8b and 8c from ) differ fundamentally in their heterocyclic cores (isoxazole vs. chromene), leading to divergent electronic properties and biological targets .
- Hydroxy-4-oxochromen derivatives without the piperazinyl or dimethylamino groups typically exhibit reduced solubility and altered pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
